molecular formula C12H11NO4 B1632184 Methyl 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate CAS No. 205448-65-3

Methyl 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate

Cat. No.: B1632184
CAS No.: 205448-65-3
M. Wt: 233.22 g/mol
InChI Key: TYKSVPGCVLNVIO-UHFFFAOYSA-N
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Description

Methyl 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate is a quinoline derivative known for its diverse applications in scientific research and industry. This compound is characterized by its molecular formula

C12H11NO4C_{12}H_{11}NO_{4}C12​H11​NO4​

and a molecular weight of 233.22 g/mol . It is often used as an intermediate in the synthesis of various pharmaceuticals and has notable chemical properties that make it valuable in different fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method includes the reaction of 7-methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is usually carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to maximize yield and purity. The reaction mixture is typically subjected to distillation and recrystallization to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, resulting in different quinoline derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline-4,7-dione derivatives, while reduction can produce 7-methoxy-4-hydroxyquinoline-6-carboxylate.

Scientific Research Applications

Methyl 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Methyl 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate exerts its effects involves interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-hydroxy-7-methoxyquinoline-6-carboxylate
  • 1,4-Dihydro-7-methoxy-4-oxo-6-quinolinecarboxylic acid methyl ester

Uniqueness

Methyl 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for various synthetic and research applications .

Properties

IUPAC Name

methyl 7-methoxy-4-oxo-1H-quinoline-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4/c1-16-11-6-9-7(10(14)3-4-13-9)5-8(11)12(15)17-2/h3-6H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYKSVPGCVLNVIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=O)C=CNC2=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901195376
Record name Methyl 1,4-dihydro-7-methoxy-4-oxo-6-quinolinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901195376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

205448-65-3
Record name Methyl 1,4-dihydro-7-methoxy-4-oxo-6-quinolinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=205448-65-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 1,4-dihydro-7-methoxy-4-oxo-6-quinolinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901195376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5-((3-Methoxy-4-methoxycarbonylanilino)methylene)-2,2-dimethyl-1,3-dioxane-4,6-dione (10 g, 29.8 mmol) was suspended in DOWTHERM A, (trade mark of Fluka Chemie AG), (125 ml) and heated to 180-190° C. over 30 minutes. The starting material dissolved at 100° C. and carbon dioxide came off at approximately 180° C. The heating was stopped after a further 30 minutes and the product precipitated out as the temperature dropped. Upon reaching 40° C. ether was added and the mixture was stirred for 30 minutes. The solid was collected by filtration, washed with ether and dried under vacuum to give 7-methoxy-6-methoxycarbonyl-1,4-dihydroquinolin-4-one (5.56 g, 80%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
125 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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